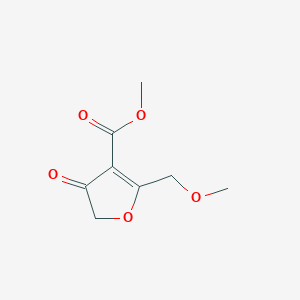

Methyl 2-(methoxymethyl)-4-oxo-4,5-dihydrofuran-3-carboxylate

Description

Properties

Molecular Formula |

C8H10O5 |

|---|---|

Molecular Weight |

186.16 g/mol |

IUPAC Name |

methyl 2-(methoxymethyl)-4-oxofuran-3-carboxylate |

InChI |

InChI=1S/C8H10O5/c1-11-4-6-7(8(10)12-2)5(9)3-13-6/h3-4H2,1-2H3 |

InChI Key |

IOSKNQILMPMQHG-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C(C(=O)CO1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methoxymethyl)-4-oxo-4,5-dihydrofuran-3-carboxylate typically involves the reaction of a furan derivative with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methoxymethyl)-4-oxo-4,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(methoxymethyl)-4-oxo-4,5-dihydrofuran-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(methoxymethyl)-4-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

a) Methyl 4-(Hydroxymethyl)-2-(4-methylpentyl)-4,5-dihydrofuran-3-carboxylate (Compound 3)

- Structure : Features a hydroxymethyl group at position 4 and a 4-methylpentyl chain at position 2.

- Activity: Identified as a new secondary metabolite from Streptomyces sp.

- Key Difference : The hydroxymethyl group at position 4 (vs. methoxymethyl at position 2 in the target compound) may reduce lipophilicity and alter target binding.

b) Ethyl 2-(3',5'-Dimethylanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate (CW-33)

- Structure: Ethyl ester with a 3',5'-dimethylanilino substituent at position 2.

- Activity : Exhibits antiviral activity against Japanese encephalitis virus by inhibiting calcium overload .

- Key Difference: The anilino group enhances interactions with viral proteins, whereas the methoxymethyl group in the target compound may favor different mechanisms.

c) Ethyl 2-[N-p-chlorobenzyl-(2'-methyl)]anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (JOT01007)

- Structure: Ethyl ester with a chlorine-substituted benzyl-anilino group.

- Activity : Induces apoptosis in cervical cancer cells via mitochondrial pathways linked to cytoplasmic Ca²⁺ elevation .

- Key Difference : Bulky aromatic substituents enhance cytotoxicity but may reduce bioavailability compared to smaller methoxymethyl groups.

Ester Group Variations

a) Ethyl vs. Methyl Esters

Physicochemical Properties

- Solubility: Methoxymethyl and hydroxymethyl groups improve aqueous solubility compared to hydrophobic anilino derivatives .

- Stability : Methoxymethyl groups resist hydrolysis better than hydroxymethyl groups, which may oxidize or form hydrogen bonds .

Biological Activity

Methyl 2-(methoxymethyl)-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS No. 2088729-30-8) is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, highlighting key findings, case studies, and relevant data.

- Molecular Formula : C₈H₁₀O₅

- Molecular Weight : 186.16 g/mol

- Structure : The compound features a furan ring with a carboxylate group and methoxymethyl substitution, which may influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. Notably, derivatives of furoquinolone and dihydrofuran have been shown to induce apoptosis in various cancer cell lines.

-

Mechanism of Action :

- Apoptosis Induction : Research has demonstrated that related compounds can activate caspase pathways, leading to programmed cell death. For instance, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate has been shown to increase intracellular calcium levels and reactive oxygen species (ROS), which are critical in mediating apoptosis in HL-60 leukemia cells .

- Cell Cycle Arrest : Compounds have been observed to cause cell cycle arrest at various phases, contributing to their anticancer efficacy.

- Case Studies :

Summary of Biological Activities

Research Findings

- Caspase Activation : Studies indicate that treatment with related compounds significantly increases caspase-3 activity in treated cells compared to controls .

- ROS Generation : Increased levels of ROS were associated with apoptosis induction, suggesting a potential target for therapeutic intervention in cancer treatment .

- Cell Viability Assays : Various assays (e.g., MTT assay) have confirmed the cytotoxic effects of these compounds on cancer cell lines, reinforcing their potential as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.